2-Nitrosoindan-1-one
Overview
Description
“2-Nitrosoindan-1-one” is a nitroso compound that has garnered significant attention from the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
Chemical Reactions Analysis
Nitroso compounds, like “this compound”, are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species . Titration analysis could be used to measure the strength of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. These properties are influenced by the chemistry of the material, including its molecular structure and functional groups . Nanoparticles, for instance, have novel or enhanced physical and chemical properties compared to bulk material .
Scientific Research Applications
Photorearrangement in Optical Storage Devices
2-Nitroso compounds, such as 1-nitro-2-naphthaldehyde, a compound similar to 2-Nitrosoindan-1-one, have been studied for their photorearrangement mechanisms. This research is significant for developing new memory materials used in two-photon three-dimensional optical storage devices (Dvornikov et al., 1998).
Mechanisms of Nitric Oxide Release from NO Donors
The oxidative and reductive fragmentation of N-nitrosoamines, which are related to this compound, has been a method for investigating mechanisms of nitric oxide release from NO donors. This research allows for the generation and spectroscopic characterization of nitrenium cations, amide anions, and aminyl radicals, potentially expanding our understanding of nitric oxide in physiological and pharmacological contexts (Piech et al., 2007).
Fe Speciation and Kinetic Interaction Studies in Seawater
In marine chemistry, compounds similar to this compound, like 1-nitroso-2-napthol, are used as complexing ligands to study iron speciation and the kinetic interaction of iron with organic ligands in seawater. This research helps in understanding the bioavailability of iron in marine environments (Witter & Luther, 1998).
Role in Organic Chemistry
The chemistry of nitroso compounds, including this compound, has been updated in recent studies. These compounds exhibit novel physico-chemical phenomena and have potential uses in various fields of organic chemistry. The equilibrium between their monomeric and dimeric forms under controlled environmental parameters has opened new areas of research (Vančik, 2013).
Vasorelaxant Effects Studies
Research on 1-nitro-2-phenylethane, a compound structurally related to this compound, explores its vasorelaxant effects, indicating potential applications in cardiovascular therapeutics. These effects involve stimulation of the soluble guanylate cyclase-cGMP pathway, offering insights into mechanisms of vasodilation (Brito et al., 2013).
Future Directions
The future directions of “2-Nitrosoindan-1-one” and similar compounds lie in the field of synthetic chemistry. Challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of focus . The integration of artificial intelligence, machine learning, and computer vision with chemical synthesis holds promising potential .
Properties
IUPAC Name |
2-nitroso-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLXNDLGCSNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289630 | |
Record name | 2,3-Dihydro-2-nitroso-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98589-41-4 | |
Record name | 2,3-Dihydro-2-nitroso-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98589-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-nitroso-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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